N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide
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Overview
Description
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide is an organic compound with a complex structure that includes multiple hydroxyl groups and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide typically involves the reaction of a suitable amine with a long-chain fatty acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors or large-scale batch reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in cellular processes and as a component in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in neuroprotection and as an antioxidant.
Mechanism of Action
The mechanism of action of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and cellular metabolism.
Pathways Involved: It may modulate pathways related to mitochondrial function and iron homeostasis, providing neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Tricine: A related compound used as a buffer in biochemical assays.
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide: Known for its moisturizing properties in skincare products.
Uniqueness
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide stands out due to its long alkyl chain, which imparts unique hydrophobic properties, making it suitable for applications in both aqueous and non-aqueous environments. Its multifunctional groups allow for diverse chemical modifications and applications.
Properties
CAS No. |
137837-48-0 |
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Molecular Formula |
C22H45NO4 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-heptylundecanamide |
InChI |
InChI=1S/C22H45NO4/c1-3-5-7-9-10-12-14-16-20(15-13-11-8-6-4-2)21(27)23-22(17-24,18-25)19-26/h20,24-26H,3-19H2,1-2H3,(H,23,27) |
InChI Key |
ZGSQJKPZHQEHFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCC)C(=O)NC(CO)(CO)CO |
Origin of Product |
United States |
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